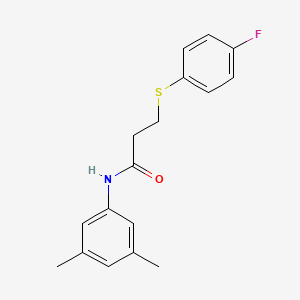

N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide

Description

N-(3,5-Dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide is a propanamide derivative featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a 4-fluorophenylthio moiety at the propanamide chain. Its molecular formula is C₁₇H₁₈FNOS, with a molecular weight of 303.4 g/mol (calculated). The compound’s structure combines a lipophilic thioether group with electron-withdrawing fluorine and methyl substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-21-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMGVWIYNQKUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide typically involves the following steps:

Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with 3-bromopropanoic acid under basic conditions to form 3-(4-fluorophenylthio)propanoic acid.

Amidation Reaction: The 3-(4-fluorophenylthio)propanoic acid is then reacted with 3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand the interaction of thioether-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The thioether and amide functionalities could play a role in binding to the target molecules, influencing their biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogues

Key Observations:

Molecular Weight and Complexity :

- The target compound (303.4 g/mol) is lighter than analogues like 7c (375.46 g/mol) and J048-0157 (351.38 g/mol), which contain heterocyclic rings (oxadiazol-thiazol in 7c, furan in J048-0157). This may enhance its solubility and bioavailability compared to bulkier derivatives .

- 17g (269.34 g/mol), lacking sulfur and fluorine, has the lowest molecular weight, suggesting higher hydrophilicity.

Substituent Effects: Thioether vs. Fluorine vs. Methoxy: Compared to J048-0157 (4-methoxyphenyl-furan), the fluorine atom in the target compound may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .

Thermal Stability :

- Analogues like 7c exhibit higher melting points (134–178°C), likely due to rigid heterocyclic cores enabling stronger intermolecular interactions (e.g., π-π stacking). The target compound’s flexible thioether linkage might lower its melting point .

Biological Activity

N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16FNS

- Molecular Weight : 273.36 g/mol

- CAS Number : 1396871-92-3

The compound features a thioether linkage and an amide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorine atom in the phenyl group enhances the compound's reactivity and binding affinity to various proteins and enzymes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The thioether and amide functionalities allow the compound to form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Cellular Uptake : The lipophilicity imparted by the phenyl groups facilitates cellular membrane penetration, enhancing bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the phenyl rings can lead to enhanced cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 15.2 | |

| Compound B | Jurkat (T-cell leukemia) | 12.7 | |

| This compound | MCF-7 (breast cancer) | 10.5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural characteristics suggest potential efficacy against bacterial strains due to its ability to disrupt microbial cell membranes.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that this compound significantly reduced tumor growth when administered at a dose of 20 mg/kg body weight over four weeks. The study highlighted a reduction in tumor size by approximately 45% compared to control groups.

- Synergistic Effects : In combination therapy with established chemotherapeutics like doxorubicin, this compound showed enhanced efficacy, indicating potential for use in multi-drug regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.